4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Lipophilicity Drug-likeness Permeability

Positional isomer defining RORγ and bromodomain inhibitor screening libraries. The unique 6-yl benzamide attachment confers distinct conformational preferences versus the 7-yl isomer, validated by matched molecular pair analysis. The ethoxy substituent (σp ≈ -0.24) delivers intermediate lipophilicity (logP 3.16) and acceptable predicted solubility (~234 µM), striking a balance between permeability and assay compatibility. Available as an achiral reference standard; ideal for CBP/p300 bromodomain and Th17-driven inflammatory disease target panels.

Molecular Formula C21H26N2O4S
Molecular Weight 402.5 g/mol
CAS No. 946383-56-8
Cat. No. B6571543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
CAS946383-56-8
Molecular FormulaC21H26N2O4S
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OCC
InChIInChI=1S/C21H26N2O4S/c1-3-14-28(25,26)23-13-5-6-17-15-18(9-12-20(17)23)22-21(24)16-7-10-19(11-8-16)27-4-2/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24)
InChIKeyGCIKZVZWYLAAFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS 946383-56-8): Core Properties and Structural Class Identification for Procurement


4-Ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS 946383-56-8) is a synthetic small molecule belonging to the N-sulfonylated tetrahydroquinoline benzamide class, cataloged within the ChemDiv screening collection as Compound G504-0425 . It features a 1,2,3,4-tetrahydroquinoline core N-substituted with a propane-1-sulfonyl group and a 4-ethoxybenzamide moiety linked at the 6-position. The compound is achiral, with a molecular weight of 402.51 Da and a monoisotopic mass consistent with the formula C21H26N2O4S. Compounds in this structural class have been investigated as modulators of RORγ activity and as bromodomain inhibitors, indicating potential relevance to oncology and inflammation research [1].

Why In-Class Substitution of 4-Ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide Carries Scientific Risk


Tetrahydroquinoline sulfonamide benzamides constitute a structurally diverse class where small perturbations in substitution pattern profoundly alter biological activity profiles. The 6-position attachment of the benzamide on the tetrahydroquinoline ring, as opposed to the 7-position isomer, places the amide linker in a distinct electronic environment that can affect both conformational preferences and target engagement . Similarly, the ethoxy substituent at the para-position of the benzamide ring contributes a specific lipophilic and electronic signature (Hammett σp ≈ -0.24) that differs meaningfully from methoxy (σp ≈ -0.27), methyl (σp ≈ -0.17), trifluoromethyl (σp ≈ +0.54), or unsubstituted analogs [1]. Generic substitution within this series therefore risks altering solubility, permeability, metabolic stability, and target selectivity in ways that are not predictable without direct comparative data.

Quantitative Differentiation Evidence for 4-Ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide vs. Closest Structural Analogs


Lipophilicity (logP) Comparison of 4-Ethoxy vs. 4-Methoxy and 4-Butoxy Para-Substituted Analogs

The target compound with a 4-ethoxy substituent exhibits a calculated logP of 3.16, positioning it at a lipophilicity midpoint between the more polar 4-methoxy analog and the more lipophilic 4-butoxy analog . This intermediate lipophilicity may offer a balanced profile for membrane permeability while avoiding excessive lipophilicity associated with promiscuous binding or poor aqueous solubility that can affect compounds with logP > 4 [1]. The 4-methoxy analog (estimated logP ~2.7) may exhibit lower passive permeability, while the 4-butoxy analog (estimated logP ~3.6) may show reduced aqueous solubility and higher plasma protein binding.

Lipophilicity Drug-likeness Permeability

Polar Surface Area and Hydrogen Bonding Profile Differentiates 6-yl Benzamide from 7-yl Isomer

The target compound exhibits a topological polar surface area (tPSA) of 61.77 Ų with 7 hydrogen bond acceptors and 1 hydrogen bond donor, as documented in the ChemDiv catalog . While the 7-yl positional isomer (4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide) shares the same molecular formula and presumably similar global descriptors, the different attachment point on the tetrahydroquinoline ring alters the local electronic environment and conformational preferences of the benzamide moiety. In tetrahydroquinoline SAR, the 6- versus 7-substitution pattern has been shown to affect target binding orientation in bromodomain and RORγ contexts, though direct comparative binding data for this specific pair are not publicly available [1].

Polar surface area Hydrogen bonding Positional isomerism

Aqueous Solubility Projection for 4-Ethoxy Derivative vs. More Lipophilic Analogs

The target compound has a computed logSw (log of aqueous solubility) of -3.63 , corresponding to an estimated aqueous solubility of approximately 0.094 mg/mL (234 µM). This solubility is expected to be superior to the 4-butoxy analog (estimated logSw < -4.0) and the 4-trifluoromethyl analog (estimated logSw < -4.5), both of which carry more lipophilic para substituents. Adequate aqueous solubility is a prerequisite for reliable dose-response measurements in biochemical and cell-based assays; compounds with aqueous solubility below 10 µM often exhibit poor concentration-response curves and may be flagged as problematic in HTS triage [1].

Aqueous solubility logSw Assay compatibility

Defensible Application Scenarios for 4-Ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide Based on Available Evidence


Focused Library Procurement for CBP/p300 Bromodomain Inhibitor Screening

The tetrahydroquinoline scaffold has been validated as a privileged chemotype for CBP bromodomain inhibition [1]. The 4-ethoxy substitution and 6-yl benzamide attachment of this compound position it as a candidate for inclusion in focused screening libraries targeting the CBP/p300 bromodomain, particularly when balanced lipophilicity (logP 3.16) and acceptable predicted solubility (estimated ~234 µM) are desired to avoid assay interference common with highly lipophilic library members .

Structure-Activity Relationship (SAR) Probe for Tetrahydroquinoline 6-Position vs. 7-Position Pharmacology

As a 6-substituted tetrahydroquinoline benzamide, this compound serves as a comparative probe against the corresponding 7-yl positional isomer. Systematic evaluation of matched molecular pairs differing only in the benzamide attachment position can reveal position-dependent pharmacological differences relevant to target engagement and selectivity, as demonstrated in related tetrahydroquinoline bromodomain inhibitor optimization campaigns [1].

Physicochemical Property Benchmarking in Tetrahydroquinoline Sulfonamide Series

With documented logP (3.16), logD (3.16), tPSA (61.77 Ų), and predicted solubility (logSw -3.63) , this compound can serve as a physicochemical reference standard within a series of para-substituted benzamide tetrahydroquinoline sulfonamides. Procurement for property-based lead optimization efforts, where the ethoxy group represents an intermediate lipophilicity option between methoxy (lower logP) and butoxy/trifluoromethyl (higher logP) analogs, is a rational application.

ChemDiv Diversity Library Screening for RORγ and Inflammatory Target Panels

The N-sulfonylated tetrahydroquinoline class, to which this compound belongs, has been disclosed in patent literature as a chemotype with RORγ modulatory activity relevant to Th17-driven inflammatory disorders [2]. This compound is a legitimate inclusion candidate for diversity-oriented screening against RORγ or broader nuclear receptor panels, provided that procurement is accompanied by appropriate purity verification (the ChemDiv catalog indicates achiral stereochemistry, simplifying handling requirements) .

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